

Visualizing Mitochondrial DNA with Acriflavine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acriflavine hydrochloride*

Cat. No.: *B1501712*

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Application Notes

Acriflavine hydrochloride (ACF) is a fluorescent dye belonging to the acridine family. Historically utilized as a topical antiseptic and antibacterial agent, its utility in modern cell biology stems from its ability to intercalate into double-stranded DNA (dsDNA), leading to fluorescence upon binding. This property allows for the visualization of DNA within cellular compartments. While not as commonly employed as other mitochondrial stains, **acriflavine hydrochloride** presents a potential tool for imaging mitochondrial DNA (mtDNA), particularly due to its distinct spectral properties.

Mechanism of Action: **Acriflavine hydrochloride** is a planar, aromatic molecule that inserts itself between the base pairs of the DNA double helix.[1] This intercalation disrupts the normal structure of DNA and results in a significant increase in fluorescence intensity.[2] This mechanism allows for the labeling of both nuclear and mitochondrial DNA. Beyond its function as a DNA intercalator, acriflavine is a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) by preventing its dimerization with HIF-1 β , thereby blocking the transcription of hypoxia-inducible genes.[3][4]

Advantages:

- **Cost-Effective:** **Acriflavine hydrochloride** is generally less expensive than many commercially available mitochondrial-specific dyes.

- **Distinct Spectral Properties:** Its fluorescence emission in the green spectrum allows for potential multiplexing with other fluorescent probes in the blue or red channels.

Limitations and Critical Considerations:

- **Lack of Specificity for mtDNA:** **Acriflavine hydrochloride** intercalates into any dsDNA, meaning it will stain both nuclear and mitochondrial DNA. Careful imaging and analysis are required to distinguish between the two.
- **Genotoxicity and Phototoxicity:** Studies have shown that acriflavine can induce DNA damage upon illumination, raising concerns about its use in live-cell imaging.^[5] This phototoxicity can lead to alterations in cellular function and viability, potentially confounding experimental results. Its use in humans for in vivo imaging has been questioned due to these safety concerns.^[5]
- **Potential for Off-Target Effects:** As a HIF-1 α inhibitor and a topoisomerase inhibitor, acriflavine can have significant effects on cellular physiology, including metabolism and gene expression, which should be considered when interpreting results.^{[6][7]}

Quantitative Data

The following table summarizes the key quantitative properties of **acriflavine hydrochloride** relevant to its use in fluorescence microscopy.

Property	Value	Reference(s)
Excitation Maximum (DNA-bound)	~465 nm	^[3]
Emission Maximum (DNA-bound)	~502 nm	^[3]
Alternative Excitation	265 nm, 451 nm	
Alternative Emission	514 nm (in water)	^[8]
Molecular Formula	Mixture, primarily C ₁₄ H ₁₄ N ₃ Cl and C ₁₃ H ₁₁ N ₃	^[9]
Solubility	Freely soluble in water	^[9]

Experimental Protocols

Important Note: The following protocols are suggested starting points and should be optimized for your specific cell type and experimental conditions. Given the potential for phototoxicity, it is crucial to use the lowest possible concentration of **acriflavine hydrochloride** and the lowest effective laser power during imaging.

Protocol 1: Live-Cell Imaging of Mitochondrial DNA

This protocol is intended for the visualization of mtDNA in living cells. Extreme caution is advised due to the phototoxic nature of acriflavine.

Materials:

- **Acriflavine hydrochloride** powder
- Anhydrous Dimethyl sulfoxide (DMSO) for stock solution
- Appropriate cell culture medium
- Phosphate-buffered saline (PBS)
- Glass-bottom imaging dishes or coverslips

Procedure:

- **Stock Solution Preparation:** Prepare a 1 mM stock solution of **acriflavine hydrochloride** in anhydrous DMSO. Store at -20°C, protected from light.
- **Cell Seeding:** Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of imaging.
- **Staining Solution Preparation:** On the day of the experiment, dilute the 1 mM stock solution in pre-warmed cell culture medium to a final working concentration of 0.5-5 µM. The optimal concentration should be determined empirically.
- **Cell Staining:** Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in

a CO2 incubator, protected from light.

- **Washing:** After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess dye.
- **Imaging:** Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for green fluorescence (e.g., excitation ~470/40 nm, emission ~525/50 nm). Use low laser power and minimal exposure times to reduce phototoxicity.

Protocol 2: Fixed-Cell Imaging of Mitochondrial DNA

This protocol is for visualizing mtDNA in fixed cells, which can help to mitigate some of the concerns associated with live-cell imaging.

Materials:

- **Acridavine hydrochloride**
- Cell culture supplies
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Mounting medium

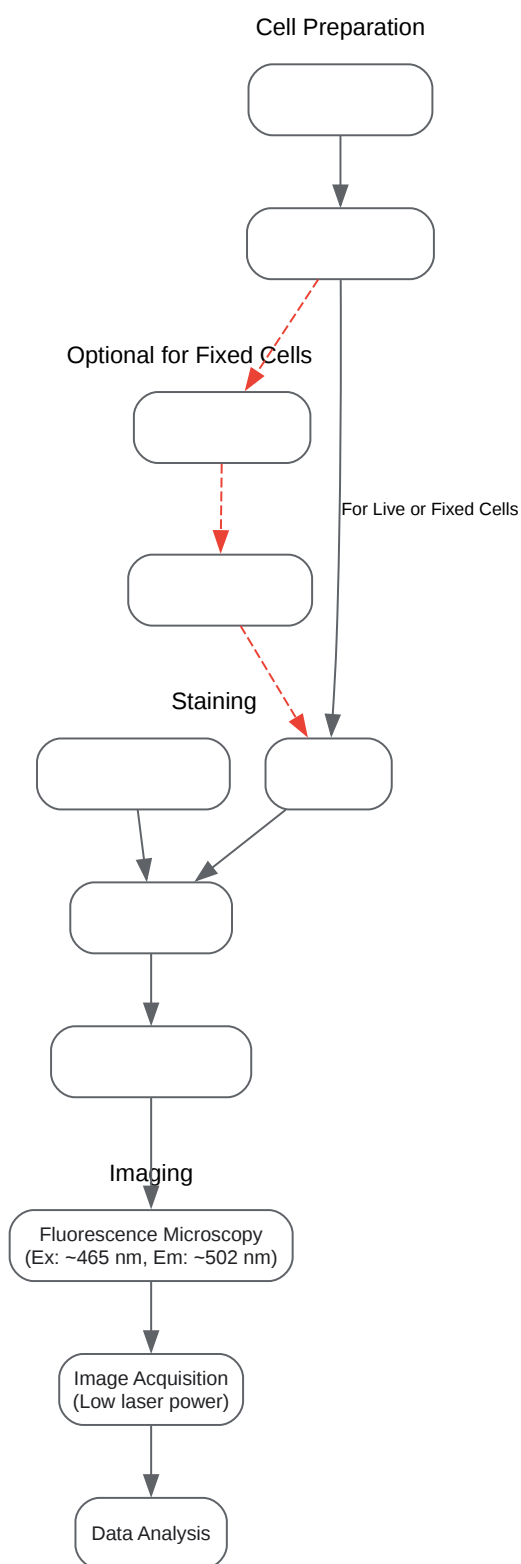
Procedure:

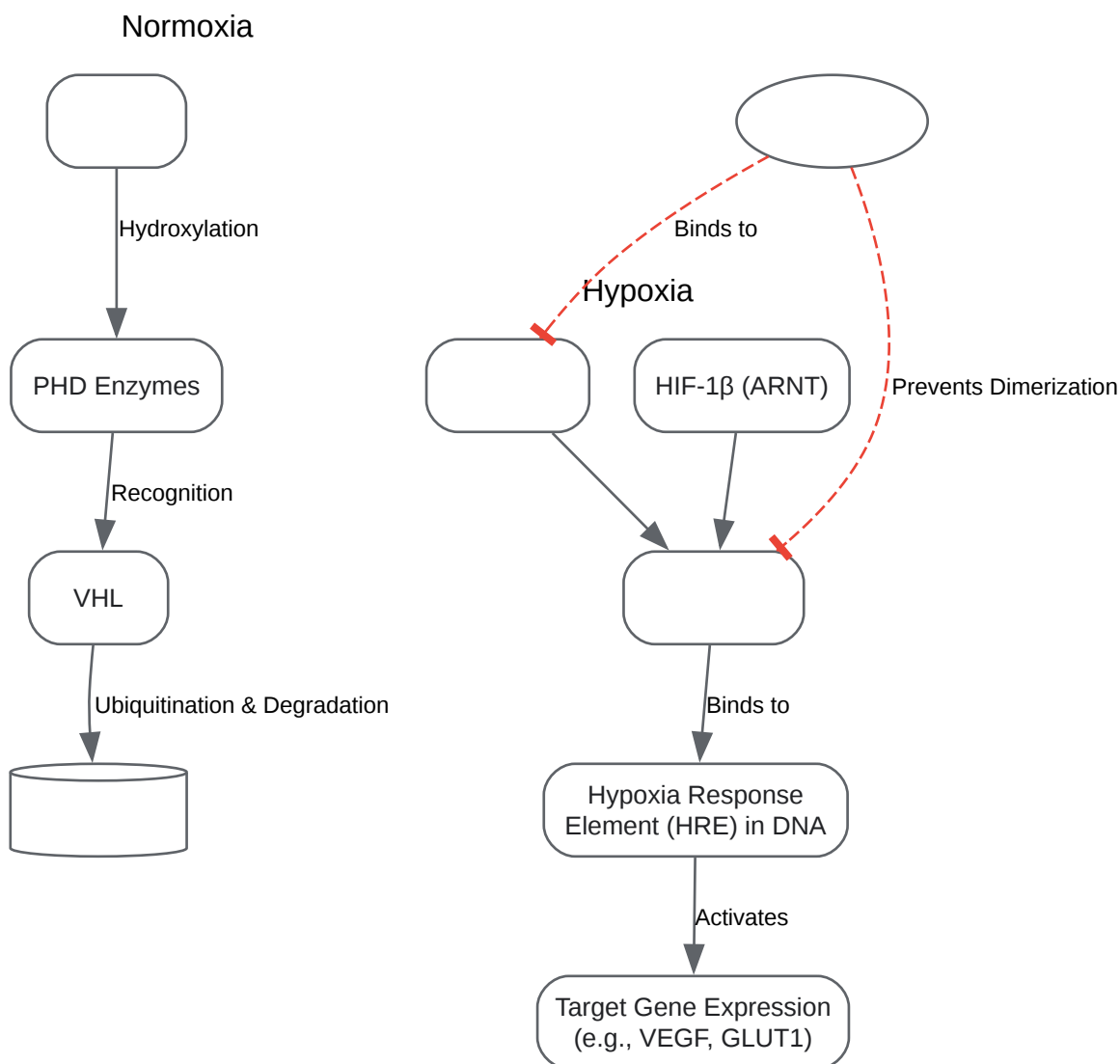
- **Cell Culture and Fixation:** Grow cells on coverslips. Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
- **Washing:** Wash the fixed cells three times with PBS for 5 minutes each.
- **Permeabilization:** Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is crucial to allow the dye to access intracellular structures.[\[10\]](#)
- **Washing:** Wash the permeabilized cells three times with PBS for 5 minutes each.

- Staining: Prepare a 1-10 μM solution of **acriflavine hydrochloride** in PBS. Add the staining solution to the cells and incubate for 20-30 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with a standard green fluorescent protein (GFP) or fluorescein isothiocyanate (FITC) filter set.[\[11\]](#)

Visualizations

Experimental Workflow for mtDNA Visualization





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- To cite this document: BenchChem. [Visualizing Mitochondrial DNA with Acriflavine Hydrochloride: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1501712#acriflavine-hydrochloride-for-visualizing-mitochondrial-dna>]

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